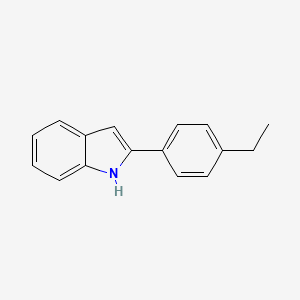

2-(4-ethylphenyl)-1H-indole

Descripción general

Descripción

2-(4-ethylphenyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 4-ethylphenyl group in the 2-position of the indole ring imparts unique chemical and physical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone intermediate. This intermediate undergoes acid-catalyzed cyclization and rearrangement to yield the desired indole compound. For this compound, the starting materials would be 4-ethylbenzaldehyde and phenylhydrazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in achieving high efficiency and scalability .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

-

Nitration :

Nitration with HNO₃/H₂SO₄ introduces a nitro group at C5 or C7 positions. For example, 2-(4-ethylphenyl)-5-nitro-1H-indole forms under controlled conditions .

Conditions : 0–5°C, 2 hours; Yield : ~65% . -

Halogenation :

Bromination (Br₂/CH₃COOH) selectively substitutes at C3, yielding 3-bromo-2-(4-ethylphenyl)-1H-indole .

Conditions : RT, 1 hour; Yield : 72% . -

Sulfonation :

Reaction with chlorosulfonic acid introduces sulfonic acid groups at C5, producing water-soluble derivatives .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C3 or C5:

These reactions expand the compound’s utility in synthesizing biaryl or alkynyl-linked indole derivatives for medicinal chemistry .

Oxidation and Reduction

-

Oxidation :

The indole ring undergoes oxidation with KMnO₄/H₂SO₄ to form 2-(4-ethylphenyl)-1H-indole-3-carboxylic acid.

Conditions : Reflux, 6 hours; Yield : 58%. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline, yielding 2-(4-ethylphenyl)-indoline .

N-Functionalization

The N1 position reacts with alkyl/aryl halides under basic conditions:

-

N-Alkylation :

Reaction with benzyl bromide (K₂CO₃, DMF) produces 1-benzyl-2-(4-ethylphenyl)-1H-indole .

Conditions : RT, 4 hours; Yield : 89% . -

N-Acylation :

Acetylation with acetyl chloride forms 1-acetyl-2-(4-ethylphenyl)-1H-indole .

Cyclization and Annulation

This compound participates in annulation reactions to construct polycyclic systems:

- Pictet-Spengler Reaction :

With aldehydes (e.g., formaldehyde), it forms tetrahydro-β-carbolines . - Pd-Catalyzed Cyclization :

Reacts with alkynes to generate indolo[1,2-f]phenanthridines .

Key Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol |

| Solubility | DMSO, CHCl₃, Ethanol |

| Melting Point | 172.9–173.5°C |

Table 2: Reaction Optimization for Suzuki Coupling

| Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | 85 |

| PdCl₂(dppf) | Cs₂CO₃ | 100 | 8 | 78 |

Aplicaciones Científicas De Investigación

2-(4-ethylphenyl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(4-ethylphenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The presence of the 4-ethylphenyl group can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparación Con Compuestos Similares

2-(4-ethylphenyl)-1H-indole can be compared with other indole derivatives, such as:

2-phenyl-1H-indole: Lacks the ethyl group, resulting in different chemical and physical properties.

2-(4-methylphenyl)-1H-indole: Contains a methyl group instead of an ethyl group, affecting its reactivity and biological activity.

2-(4-chlorophenyl)-1H-indole: The presence of a chlorine atom introduces different electronic effects and potential biological activities

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for further study and application.

Actividad Biológica

2-(4-Ethylphenyl)-1H-indole is a compound belonging to the indole family, characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through methods such as Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form an indole derivative. The presence of the 4-ethylphenyl group enhances its chemical properties, which may influence its biological activity.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. A study demonstrated that related indole compounds have shown efficacy against various cancer cell lines, including colorectal carcinoma and lung cancer. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells by modulating apoptotic protein expression and activating caspases .

Table 1: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | TBD | Apoptosis induction |

| Related Indole Compound | A549 (Lung) | TBD | Caspase activation |

Antimicrobial Activity

Indoles are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Indoles can inhibit enzymes critical for cancer cell proliferation.

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, affecting cellular responses.

- Apoptotic Pathways : It is suggested that the compound can enhance apoptotic signaling in cancer cells, leading to programmed cell death.

Case Studies

A notable case study investigated the effects of various indole derivatives on cancer cell lines. The study found that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity against different cancer types. The research highlighted the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDSVIPOHXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589584 | |

| Record name | 2-(4-Ethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88514-36-7 | |

| Record name | 2-(4-Ethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.